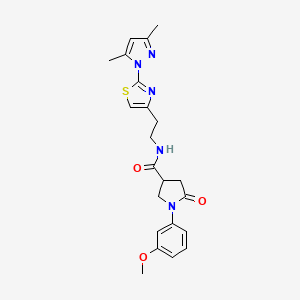

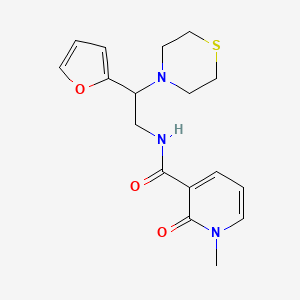

![molecular formula C17H21N5O4 B2912011 6-hydroxy-8-[(2-hydroxyethyl)amino]-7-[2-(4-methoxyphenyl)ethyl]-3-methyl-3,7-dihydro-2H-purin-2-one CAS No. 876891-03-1](/img/structure/B2912011.png)

6-hydroxy-8-[(2-hydroxyethyl)amino]-7-[2-(4-methoxyphenyl)ethyl]-3-methyl-3,7-dihydro-2H-purin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of hydroxy, amino, and methoxy functional groups. Researchers have employed various synthetic routes, such as condensation reactions, cyclizations, and functional group transformations. Detailed studies on the synthetic pathways are available in the literature .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthetic Studies and Chemical Properties

- Synthetic Approaches and Tautomerism : Research has explored synthetic routes for related purine analogs, revealing variations in amino/imino tautomer ratios identified by NMR methods. Such studies provide a foundation for understanding the chemical behavior and synthesis possibilities of purine derivatives, including the compound (Roggen & Gundersen, 2008).

Biological Activity and Applications

- Antimicrobial Activities : Studies on purine derivatives have also investigated their antimicrobial potentials. For instance, compounds structurally related to the one have shown varied antimicrobial activities, underscoring the importance of chemical modifications in enhancing biological properties (Sharma, Sharma, & Rane, 2004).

Structure-Activity Relationships

- Influence on Biological Activities : The introduction of specific substituents, such as methoxy or amino groups, in the purine scaffold has been correlated with changes in biological activity. These modifications can significantly affect antimycobacterial and antiprotozoal activities, as well as the activity against various cancer cell lines, highlighting the compound's potential in drug discovery (Roggen et al., 2011).

Chemical Interactions and Crystal Packing

- Crystal Packing Influences : The crystal packing of related compounds demonstrates the role of N⋯π and O⋯π interactions, alongside traditional hydrogen bonding. Such insights into molecular interactions contribute to a deeper understanding of how the compound might behave in solid-state forms or within larger molecular assemblies (Zhang, Wu, & Zhang, 2011).

Future Directions

Properties

IUPAC Name |

8-(2-hydroxyethylamino)-7-[2-(4-methoxyphenyl)ethyl]-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O4/c1-21-14-13(15(24)20-17(21)25)22(16(19-14)18-8-10-23)9-7-11-3-5-12(26-2)6-4-11/h3-6,23H,7-10H2,1-2H3,(H,18,19)(H,20,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXTUYYZWOYGBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCO)CCC3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

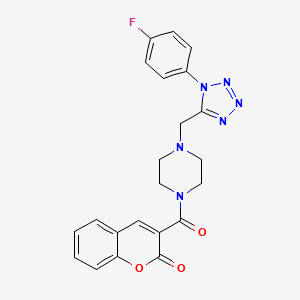

![3-{[6-(4-fluorophenyl)pyrimidin-4-yl]oxy}-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B2911931.png)

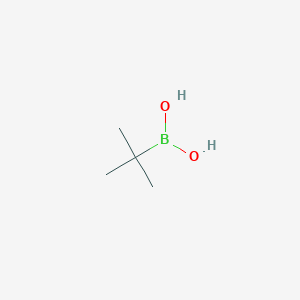

![5-bromo-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]-2-furamide](/img/structure/B2911935.png)

![5-ethyl-7-(4-(2-(4-methoxyphenyl)-2-oxoethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2911936.png)

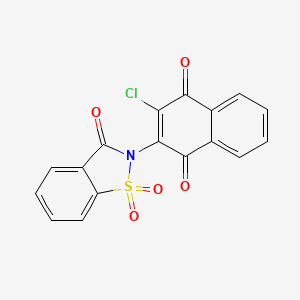

![4-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B2911939.png)

![4-(5-{[(4-Chlorophenyl)sulfanyl]methyl}-3-isoxazolyl)phenyl methyl ether](/img/structure/B2911944.png)

![3-(4-{2-[(3-ethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-isobutylpropanamide](/img/structure/B2911945.png)

![Dimethyl[3-({4-[(4-methylphenyl)amino]pteridin-2-yl}amino)propyl]amine](/img/structure/B2911946.png)

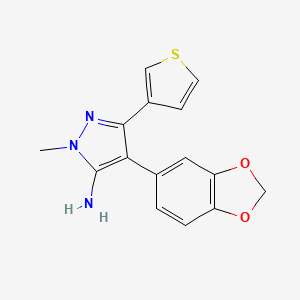

![Methyl 2-(5-chlorothiophene-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2911951.png)